molecular formula C23H22O B14590794 4-(Diphenylmethylidene)-2,6-diethylcyclohexa-2,5-dien-1-one CAS No. 61175-86-8

4-(Diphenylmethylidene)-2,6-diethylcyclohexa-2,5-dien-1-one

Cat. No.: B14590794
CAS No.: 61175-86-8
M. Wt: 314.4 g/mol
InChI Key: ZBYSMITUIVSVAQ-UHFFFAOYSA-N
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Description

4-(Diphenylmethylidene)-2,6-diethylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone core substituted with diphenylmethylidene and diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethylidene)-2,6-diethylcyclohexa-2,5-dien-1-one typically involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by its reaction with the appropriate aldehyde or ketone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Wittig reactions, optimized for yield and purity. The choice of solvents, temperature control, and purification techniques are crucial to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethylidene)-2,6-diethylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(Diphenylmethylidene)-2,6-diethylcyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethylidene)-2,6-diethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: Shares the diphenylmethylidene moiety but lacks the cyclohexadienone core.

    Cyclohexadienone Derivatives: Compounds with similar cyclohexadienone structures but different substituents.

Uniqueness

4-(Diphenylmethylidene)-2,6-diethylcyclohexa-2,5-dien-1-one is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

61175-86-8

Molecular Formula

C23H22O

Molecular Weight

314.4 g/mol

IUPAC Name

4-benzhydrylidene-2,6-diethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C23H22O/c1-3-17-15-21(16-18(4-2)23(17)24)22(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-16H,3-4H2,1-2H3

InChI Key

ZBYSMITUIVSVAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C(C1=O)CC

Origin of Product

United States

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